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Compound of Interest

Compound Name: 2-Ethylhexanamide

Cat. No.: B1203107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Ethylhexanamide (C8H17NO) is a primary amide that has garnered attention in

pharmaceutical research primarily as a versatile synthetic intermediate. While its direct

therapeutic applications are still under investigation, its structural motif is found in molecules

with significant biological activity. This document provides detailed application notes and

experimental protocols for exploring the potential of 2-Ethylhexanamide and its derivatives in

a pharmaceutical research context, focusing on its reported antiepileptic properties, its role as

a carbonic anhydrase inhibitor, and its use as a scaffold for kinase inhibitors.

Physicochemical Properties and Synthesis Data
A summary of the key physicochemical properties of 2-Ethylhexanamide is presented below.
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Property Value Reference

Molecular Formula C8H17NO [1]

Molecular Weight 143.23 g/mol [2]

CAS Number 4164-92-5 [1]

Boiling Point 274.6°C at 760 mmHg [2][3]

Melting Point 101-104°C [3]

Density 0.885 g/cm³ [2]

Flash Point 119.9°C [2]

The synthesis of 2-Ethylhexanamide can be achieved through various methods. The classical

and most common approach involves the amidation of 2-ethylhexanoic acid.

Synthesis
Route

Reagents
Temperatur
e (°C)

Reaction
Time
(hours)

Yield (%) Reference

Thionyl

Chloride

Route

2-

Ethylhexanoi

c acid,

Thionyl

chloride,

Ammonia/Am

ine

0-25 2-6 80-95 [3]

Carbodiimide

Coupling

2-

Ethylhexanoi

c acid,

Amine, DCC

or EDC

25-40 12-24 Variable [3]

Application 1: Intermediate for Kinase Inhibitor
Synthesis
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2-Ethylhexanamide serves as a foundational scaffold for the synthesis of more complex

molecules, including potent enzyme inhibitors. An analogue, 4-Bromo-N-(3,5-

dimethoxyphenyl)-2-(2-ethylhexanamido)benzamide, has been identified as an inhibitor of

Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology research.[2]

Experimental Protocol: Synthesis of an FGFR1 Kinase
Inhibitor Analogue
This protocol describes a plausible synthetic route to 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(2-

ethylhexanamido)benzamide based on standard amide coupling reactions.

Step 1: Synthesis of 2-Amino-4-bromo-N-(3,5-dimethoxyphenyl)benzamide

Materials: 2-Amino-4-bromobenzoic acid, 3,5-dimethoxyaniline, Thionyl chloride (SOCl2),

and a suitable aprotic solvent (e.g., Dichloromethane - DCM).

Procedure:

1. In a round-bottom flask, suspend 2-amino-4-bromobenzoic acid in an excess of thionyl

chloride.

2. Reflux the mixture for 2-3 hours to form the corresponding acid chloride.

3. Remove the excess thionyl chloride under reduced pressure.

4. Dissolve the resulting acid chloride in DCM.

5. In a separate flask, dissolve 3,5-dimethoxyaniline and a base (e.g., triethylamine) in DCM.

6. Slowly add the acid chloride solution to the aniline solution at 0°C.

7. Allow the reaction to stir at room temperature for 12-18 hours.

8. Monitor the reaction progress by Thin Layer Chromatography (TLC).

9. Upon completion, wash the reaction mixture with water and brine.
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10. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

11. Purify the crude product by column chromatography.

Step 2: Amide Coupling with 2-Ethylhexanoyl Chloride

Materials: 2-Amino-4-bromo-N-(3,5-dimethoxyphenyl)benzamide, 2-Ethylhexanoyl chloride,

and a suitable base (e.g., pyridine) in an aprotic solvent (e.g., DCM).

Procedure:

1. Dissolve the product from Step 1 in DCM and add pyridine.

2. Cool the solution to 0°C.

3. Slowly add 2-ethylhexanoyl chloride to the solution.

4. Allow the reaction to stir at room temperature for 4-6 hours.

5. Monitor the reaction by TLC.

6. Upon completion, dilute the reaction mixture with DCM and wash with dilute HCl,

saturated sodium bicarbonate solution, and brine.

7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

8. Purify the final product by column chromatography or recrystallization.
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Step 1: Synthesis of Amine Intermediate

Step 2: Final Amide Coupling

2-Amino-4-bromobenzoic acid

Amide Coupling 1

3,5-dimethoxyaniline Thionyl Chloride

Activation

Intermediate Amine

Amide Coupling 2

2-Ethylhexanoyl chloride

FGFR1 Inhibitor Analogue

Click to download full resolution via product page

Synthetic pathway for an FGFR1 inhibitor analogue.

Experimental Protocol: FGFR1 Kinase Inhibition Assay
(ADP-Glo™ Assay)
This protocol is a general method to assess the inhibitory activity of synthesized compounds

against FGFR1.

Materials: ADP-Glo™ Kinase Assay Kit, recombinant human FGFR1 kinase, ATP, and the

synthesized inhibitor.
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Procedure:

1. Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL

BSA).

2. Create a serial dilution of the inhibitor compound in DMSO.

3. In a 384-well plate, add the inhibitor dilutions.

4. Add the FGFR1 kinase to the wells and incubate for 30 minutes at room temperature.

5. Initiate the kinase reaction by adding a solution of the kinase substrate and ATP.

6. Incubate for a specified time (e.g., 1 hour) at room temperature.

7. Stop the kinase reaction by adding the ADP-Glo™ Reagent.

8. Incubate for 40 minutes at room temperature.

9. Add the Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

10. Incubate for 30 minutes at room temperature.

11. Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and

determine the IC50 value by fitting the data to a dose-response curve.

Application 2: Investigation of Antiepileptic Activity
2-Ethylhexanamide has been reported to possess antiepileptic activity in animal models.[4]

The following is a generalized protocol for the preliminary screening of anticonvulsant activity.

Experimental Protocol: Maximal Electroshock (MES)
Seizure Test in Mice

Animals: Male Swiss mice (20-25 g).
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Compound Administration:

1. Prepare a suspension of 2-Ethylhexanamide in a suitable vehicle (e.g., 0.5%

carboxymethylcellulose).

2. Administer the compound intraperitoneally (i.p.) at various doses.

3. Include a vehicle control group.

MES Induction:

1. At a predetermined time after compound administration (e.g., 30 minutes), induce seizures

by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal

electrodes.

Observation:

1. Observe the mice for the presence or absence of the tonic hindlimb extension phase of

the seizure.

2. Protection is defined as the absence of the tonic hindlimb extension.

Data Analysis:

1. Calculate the percentage of protected animals at each dose.

2. Determine the median effective dose (ED50) using a suitable statistical method (e.g.,

probit analysis).

Animal Acclimatization Compound AdministrationGroup Allocation MES InductionTime Delay ObservationSeizure Endpoint Data Analysis (ED50)

Click to download full resolution via product page

Workflow for anticonvulsant screening.

Application 3: Carbonic Anhydrase Inhibition
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The biological activity of 2-Ethylhexanamide has been linked to its interaction with carbonic

anhydrase 2, an enzyme involved in pH regulation and other physiological processes.[3]

Experimental Protocol: Colorimetric Carbonic
Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate

(p-NPA) as a substrate.

Materials: Recombinant human carbonic anhydrase II (hCA II), p-NPA, Tris-HCl buffer (pH

7.4), and the test compound (2-Ethylhexanamide).

Procedure:

1. Prepare a stock solution of 2-Ethylhexanamide in DMSO.

2. In a 96-well plate, add the Tris-HCl buffer.

3. Add various concentrations of the 2-Ethylhexanamide solution to the wells.

4. Add the hCA II enzyme solution to the wells and pre-incubate for 10 minutes at room

temperature.

5. Initiate the reaction by adding the p-NPA substrate solution.

6. Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes

using a microplate reader.

Data Analysis:

1. Calculate the initial reaction rate (slope of the linear portion of the absorbance vs. time

curve).

2. Determine the percentage of inhibition for each concentration of 2-Ethylhexanamide.

3. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.
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Assay Component Description

Enzyme Recombinant human Carbonic Anhydrase II

Substrate p-Nitrophenyl acetate (p-NPA)

Buffer Tris-HCl (pH 7.4)

Detection Absorbance at 400 nm

Endpoint IC50 value

Conclusion
2-Ethylhexanamide presents itself as a valuable and versatile molecule in the landscape of

pharmaceutical research. While its direct therapeutic applications are still emerging, its utility as

a synthetic intermediate for generating potent and selective inhibitors of key biological targets

like FGFR1 is evident. The suggested protocols provide a framework for researchers to explore

the anticonvulsant and enzyme-inhibiting properties of 2-Ethylhexanamide and its derivatives,

potentially leading to the development of novel therapeutic agents. Further investigation into

the structure-activity relationships of 2-Ethylhexanamide analogues is warranted to fully

exploit its pharmaceutical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application of 2-Ethylhexanamide in Pharmaceutical
Research: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1203107#application-of-2-
ethylhexanamide-in-pharmaceutical-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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